3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide 3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 868676-21-5
VCID: VC6121423
InChI: InChI=1S/C17H16N2O3S2/c18-11-14-13-7-4-8-15(13)23-17(14)19-16(20)9-10-24(21,22)12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20)
SMILES: C1CC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H16N2O3S2
Molecular Weight: 360.45

3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide

CAS No.: 868676-21-5

Cat. No.: VC6121423

Molecular Formula: C17H16N2O3S2

Molecular Weight: 360.45

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide - 868676-21-5

Specification

CAS No. 868676-21-5
Molecular Formula C17H16N2O3S2
Molecular Weight 360.45
IUPAC Name 3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide
Standard InChI InChI=1S/C17H16N2O3S2/c18-11-14-13-7-4-8-15(13)23-17(14)19-16(20)9-10-24(21,22)12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20)
Standard InChI Key UXTZHASAHBNKTP-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Molecular Properties

Basic Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₆N₂O₃S₂, with a molecular weight of 360.45 g/mol. Its IUPAC name, 3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide, reflects the integration of a cyclopenta[b]thiophene scaffold substituted with a cyano group at position 3 and a propanamide chain at position 2, further modified by a benzenesulfonyl moiety.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.868676-21-5
Molecular FormulaC₁₇H₁₆N₂O₃S₂
Molecular Weight360.45 g/mol
SMILESC1CC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIKeyUXTZHASAHBNKTP-UHFFFAOYSA-N
SolubilityNot publicly available

The SMILES string illustrates the cyclopenta[b]thiophene ring (C1CC2=C(C1)SC=C2) fused to a cyano group (C#N) and connected via an amide bond (NC(=O)) to a propane chain bearing a benzenesulfonyl group (CCS(=O)(=O)C6=CC=CC=C6).

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3-(benzenesulfonyl)-N-{3-cyano-cyclopenta[b]thiophen-2-yl}propanamide likely involves sequential functionalization of a cyclopenta[b]thiophene precursor. A plausible route includes:

  • Core Formation: Cyclopenta[b]thiophene synthesis via cyclization of thiophene derivatives with cyclopentane diols under acidic conditions.

  • Cyano Group Introduction: Nitration followed by reduction and cyanation using CuCN or Pd-catalyzed cross-coupling .

  • Sulfonylation: Reaction with benzenesulfonyl chloride in the presence of a base like triethylamine to install the sulfonyl group.

  • Amide Coupling: Condensation of the amine-substituted thiophene with 3-(benzenesulfonyl)propanoic acid using carbodiimide reagents (e.g., EDC/HOBt).

Analytical Validation

Critical steps in synthesis require validation via:

  • HPLC: To confirm >95% purity by area normalization.

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 361.1 and [M+Na]⁺ at m/z 383.1.

  • ¹H/¹³C NMR: To verify substituent positions and rule out regioisomers.

Structural and Electronic Features

Conformational Analysis

The cyclopenta[b]thiophene core adopts a puckered conformation, with the cyclopentane ring introducing strain that may enhance reactivity. Density functional theory (DFT) calculations on analogous structures predict dihedral angles of 25–35° between the thiophene and benzene rings, favoring π-π stacking interactions .

Electronic Effects

  • Cyano Group: Acts as a strong electron-withdrawing group, polarizing the thiophene ring and increasing electrophilicity at position 2.

  • Benzenesulfonyl Group: Enhances solubility in polar aprotic solvents (e.g., DMSO) while stabilizing the amide bond through resonance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator